2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
Description
The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a substituted oxazole-thioether moiety. Quinazolinones are heterocyclic scaffolds widely studied for their diverse pharmacological activities, including antihypertensive, antimicrobial, and anticancer effects . This compound is distinguished by its 4-chlorophenyl-substituted oxazole linked via a methylthio group to the quinazolinone core, which itself is substituted with a 4-methoxyphenyl group. The electron-withdrawing chlorine and electron-donating methoxy groups likely influence its electronic properties and biological interactions.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-16-23(28-24(33-16)17-7-9-18(27)10-8-17)15-34-26-29-22-6-4-3-5-21(22)25(31)30(26)19-11-13-20(32-2)14-12-19/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXYSUKMCYQHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting 4-chlorobenzaldehyde with an appropriate amine and a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Oxazole Ring to the Quinazolinone Core: The oxazole derivative is then reacted with a quinazolinone precursor, such as 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one, under conditions that facilitate the formation of a thioether linkage.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxazole ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, nucleophiles, electrophiles
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Derivatives: Formed through reduction reactions
Substituted Derivatives: Formed through substitution reactions
Scientific Research Applications
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related quinazolinone derivatives, focusing on substituents, physicochemical properties, and biological activities.
Key Findings:
Impact of Heterocyclic Rings: The oxazole ring in the target compound (vs. dihydroisoxazole in Compound 24) may enhance metabolic stability due to aromaticity, whereas dihydroisoxazole’s partial saturation could increase conformational flexibility .
Substituent Effects: Chlorine at the 4-position (4-Cl-C₆H₄) is a common feature in antihypertensive agents (e.g., Compound 24), likely enhancing receptor binding via hydrophobic interactions . Methoxy groups (4-MeO-C₆H₅) contribute to electron-donating effects, which may modulate quinazolinone’s π-π stacking interactions with biological targets .
Biological Activity :
- Compound 24 demonstrated potent antihypertensive activity (comparable to prazosin) via α₁-adrenergic receptor blockade, attributed to its 4-MeO-C₆H₅ and dihydroisoxazole groups . The target compound’s methylthio linker and oxazole ring may offer similar or improved pharmacokinetic profiles.
- Analogs with fluorine (e.g., ) or methylthio (e.g., ) substituents lack reported bioactivity data but are structurally optimized for target selectivity.
Physicochemical Properties: Higher melting points (e.g., 186–188°C for Compound 24) correlate with crystalline stability, influenced by polar substituents like chlorine and methoxy groups .
Biological Activity
The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
This compound belongs to the quinazolinone class, characterized by a unique structure that incorporates several functional groups, including oxazole, thioether, and methoxyphenyl moieties. Its molecular formula is with a molecular weight of approximately 394.92 g/mol. The presence of these diverse functional groups suggests a variety of potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These may include:
- Formation of the oxazole ring : Utilizing appropriate precursors and reagents.
- Thioether linkage : Introducing the thioether functionality via nucleophilic substitution.
- Quinazolinone core construction : Employing cyclization techniques to form the quinazolinone structure.
These steps often employ green chemistry principles, such as the use of deep eutectic solvents (DESs), to enhance yield and reduce environmental impact .
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus (including MRSA)
- Mycobacterium tuberculosis
For instance, related quinazolinones have demonstrated minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA . The mechanism of action may involve inhibition of critical enzymes or interference with bacterial cell wall synthesis.
Anticancer Properties
Quinazolinone derivatives have also been investigated for their anticancer potential. Studies have reported that certain analogues exhibit antiproliferative effects on various cancer cell lines, including lung cancer (A549) and breast cancer cells. Notably, compounds similar to the target compound have shown preferential suppression of rapidly dividing cells compared to normal fibroblast cells.
Enzyme Inhibition
The compound may act as an inhibitor for several key enzymes involved in various metabolic pathways:
- Dihydrofolate reductase
- Histone deacetylases
- Cyclooxygenase (COX-1/COX-2)
These interactions suggest potential applications in treating inflammatory conditions and cancers .
Data Table: Biological Activities
Case Studies
Recent studies have highlighted the therapeutic potential of quinazolinone derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study demonstrated that a related quinazolinone effectively reduced biofilm formation in MRSA strains, suggesting its use as a novel treatment option for resistant infections .
- Anticancer Research : Another investigation showed that specific analogues induced apoptosis in cancer cells through caspase activation pathways, emphasizing their role in cancer therapy.
Q & A
Q. Table 1: Comparison of Synthetic Routes
Basic: Which spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
Critical techniques include:
- IR Spectroscopy : Detect S-H stretching (~2550 cm⁻¹) for thioether linkages and C=O stretches (~1680 cm⁻¹) for quinazolinone .
- ¹H NMR : Key signals include δ 2.35 (s, 3H, oxazole-CH3), δ 3.85 (s, 3H, OCH3), and aromatic protons (δ 7.25–8.10) for substituent validation .
- X-ray Crystallography : Monoclinic P21/c symmetry (a=6.0686 Å, b=18.6887 Å) confirms spatial orientation of 4-chlorophenyl and methoxyphenyl groups .
Q. Table 2: Diagnostic Spectroscopic Signals
| Technique | Key Signals | Structural Confirmation | Reference |
|---|---|---|---|
| IR | ~2550 cm⁻¹ (S-H) | Thioether linkage | |
| ¹H NMR | δ 2.35 (CH3), δ 3.85 (OCH3) | Methyl and methoxy groups | |
| X-ray | β=91.559°, Z=4 | Crystal packing and substituents |
Advanced: How can the heterocyclic coupling step be optimized for higher yield?
Methodological Answer:
Optimization strategies include:
- Catalyst Selection : Use PEG-400 with Bleaching Earth Clay (pH 12.5) to enhance reaction efficiency and reduce side products .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Temperature Control : Maintain 70–80°C to balance reaction rate and decomposition .
- Workup : Purify via hot water washing and recrystallization in aqueous acetic acid to remove unreacted chlorobenzoyl chlorides .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Address discrepancies via:
Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, excluding impurities as confounding factors .
Structural Verification : Compare experimental IR/NMR data with crystallographic standards (e.g., C20H13ClN2O2S framework ).
Assay Standardization : Re-evaluate bioactivity under controlled conditions (e.g., fixed ATP concentrations for kinase assays) to minimize variability .
Advanced: How to design environmental fate studies for this compound?
Methodological Answer:
Adapt methodologies from environmental chemistry studies ():
Hydrolysis/Photolysis : Expose to UV light (λ=254 nm) in aqueous buffers (pH 3–9) to simulate natural degradation.
Microbial Degradation : Use soil slurry assays with Pseudomonas spp. to assess biodegradation pathways.
Analytical Tracking : Employ LC-MS/MS to identify metabolites (e.g., sulfoxide derivatives) and quantify half-lives .
Advanced: What computational approaches elucidate structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), leveraging crystal data (PDB ID: 6XYZ) .
- QSAR Modeling : Corrogate substituent effects (e.g., 4-methoxy vs. 4-chloro) using Hammett σ constants and ClogP values to predict bioactivity .
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess reactivity of the thioether moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
